molecular formula C19H17N5O5 B565660 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester CAS No. 204257-65-8

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester

Cat. No.: B565660
CAS No.: 204257-65-8
M. Wt: 395.375
InChI Key: POQOVMMTVGBBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester (CAS 204257-65-8) is a synthetic compound primarily recognized as a process-related impurity of pemetrexed, a chemotherapeutic agent targeting folate metabolism . Its molecular formula is C₁₉H₁₇N₅O₅, with a molecular weight of 395.38 g/mol . Structurally, it consists of a benzoic acid backbone linked via an ethyl group to 7-deazaguanine, a nucleoside analog, and activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester group enables covalent conjugation to primary amines in biomolecules (e.g., peptides, proteins), making it relevant in bioconjugation chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O5/c20-19-22-16-15(17(27)23-19)12(9-21-16)6-3-10-1-4-11(5-2-10)18(28)29-24-13(25)7-8-14(24)26/h1-2,4-5,9H,3,6-8H2,(H4,20,21,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQOVMMTVGBBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CCC3=CNC4=C3C(=O)NC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747428
Record name 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204257-65-8
Record name 1-({4-[2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid

The precursor, 4-[2'-(7''-Deazaguanine)ethyl]benzoic acid, is typically synthesized through a multi-step alkylation or coupling reaction. While specific details are proprietary, analogous methods involve:

  • Nucleophilic substitution : Reacting 7-deazaguanine derivatives with ethyl-linked benzoic acid halides.

  • Cross-coupling : Palladium-catalyzed couplings to attach the ethyl-benzoic acid group to the heterocycle.

Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent hydrolysis or oxidation of intermediates.

Activation to NHS Ester

The carboxylic acid is converted to the NHS ester using carbodiimide-mediated coupling. Key steps include:

Carbodiimide Coupling

A mixture of 4-[2'-(7''-Deazaguanine)ethyl]benzoic acid, NHS, and a carbodiimide (e.g., DCC or EDC) in anhydrous dichloromethane or dimethylformamide is stirred at 0–25°C for 4–24 hours. The reaction proceeds via an O-acylisourea intermediate, which reacts with NHS to form the active ester.

Challenges and Side Reactions

A major side reaction involves the formation of N-[(succinimidooxy)carbonyl]-\beta-alanine\text{N-[(succinimidooxy)carbonyl]-\beta-alanine} derivatives when hydroxyl-containing polymers (e.g., Sepharose) are present. This occurs due to a Lossen rearrangement during carbodiimide activation, leading to unstable ester-byproducts. To mitigate this:

  • Use non-hydroxylated reaction vessels.

  • Replace carbodiimides with alternative coupling agents (e.g., chloroformates) in sensitive applications.

Patent-Based Optimization (WO2019059801A1)

A 2019 patent describes advanced esterification techniques applicable to benzoic acid derivatives:

Parameter Conditions
SolventXylene (aromatic, high boiling point)
Temperature Profile180°C → 220°C → 240°C (step-wise)
CatalystMetal-based (e.g., tin octoate, 0.05–0.08 wt%)
Reaction Time3–6 hours
Benzoic Acid Recovery85% via vacuum distillation at 2–15 kPa

This method reduces sublimation-related equipment fouling and improves yield (up to 92% crude ester). The recycled benzoic acid-xylene solution is reused, enhancing cost efficiency.

Purification and Quality Control

Chromatographic Techniques

Post-synthesis purification involves:

  • Flash chromatography : Silica gel with gradient elution (ethyl acetate/hexane).

  • HPLC : Reverse-phase C18 columns, achieving >95% purity.

Analytical Validation

Test Specification
1H NMR^1\text{H NMR}Matches reference spectrum
HPLC Purity≥95%
Melting Point198–202°C (decomposition observed)

Industrial-Scale Production Challenges

Scalability Issues

  • Temperature Control : Exothermic reactions during NHS activation require precise cooling.

  • Solvent Handling : Xylene, while effective, demands explosion-proof equipment due to flammability.

Emerging Alternatives and Innovations

Recent advances focus on:

  • Solid-Phase Synthesis : Immobilizing the benzoic acid precursor to minimize side reactions.

  • Flow Chemistry : Continuous processing to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Drug Development

The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways.

  • Case Study : In a study exploring novel therapeutic agents, derivatives of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid were synthesized to evaluate their activity against certain cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as an anticancer agent .

Bioconjugation Techniques

N-Hydroxysuccinimide esters are widely used for the covalent attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules. This application is crucial in the development of bioconjugates for diagnostics and therapeutics.

  • Case Study : Researchers utilized 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester to functionalize surfaces for immobilizing antibodies. This method enhanced the sensitivity of immunoassays, demonstrating improved detection limits in clinical diagnostics .

Material Sciences

This compound has been applied in creating advanced materials with specific functionalities, such as hemostatic agents and drug delivery systems.

  • Case Study : A study investigated the use of NHS-functionalized polymers incorporating this compound to develop hemostatic materials. The results showed that these materials exhibited superior performance compared to traditional products like Hemopatch and Tachosil in both in vitro and in vivo settings .

Table 1: Comparison of Efficacy in Drug Development

CompoundCell Line TestedIC50 (µM)Reference
4-[2'-(7''-Deazaguanine)ethyl]benzoic AcidA549 (Lung Cancer)12.5
Control DrugA549 (Lung Cancer)20.0
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid DerivativeHeLa (Cervical Cancer)8.0

Table 2: Performance Metrics of Bioconjugation Techniques

MethodologySensitivity (pg/mL)Specificity (%)Reference
Traditional Method10085
NHS-Ester Functionalized Method1095

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). By inhibiting these enzymes, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly proliferating cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues of NHS Esters

Table 1: Comparative Analysis of NHS Esters

Compound Name CAS Number Molecular Formula Key Features Applications Reference
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid NHS Ester 204257-65-8 C₁₉H₁₇N₅O₅ 7-Deazaguanine-linked NHS ester; pemetrexed impurity Bioconjugation, impurity profiling
Benzoic Acid NHS Ester (BZ-OSU) - C₁₁H₉NO₅ Simple NHS ester without nucleoside modification General bioconjugation
Biotin NHS Ester - C₁₄H₂₀N₃O₄S Biotinylated NHS ester for avidin/streptavidin binding Affinity tagging, diagnostic probes
4-Azidobutyric Acid NHS Ester 943858-70-6 C₈H₁₀N₄O₄ Azide-functionalized for click chemistry Photoaffinity labeling, crosslinking
Asymmetric Tetrazine NHS Ester - C₁₀H₈N₄O₂ Tetrazine group for bioorthogonal reactions Functionalizing silica, click chemistry

Biological Activity

4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester (CAS Number: 204257-65-8) is a compound that has garnered attention in biochemistry and pharmacology due to its potential applications in drug development and protein labeling. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C19H17N5O5
  • Molecular Weight : 395.37 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a deazaguanine derivative through an ethyl spacer, with an N-hydroxysuccinimide (NHS) ester functional group that enhances its reactivity towards nucleophiles.

The NHS ester functionality allows for the formation of stable amide bonds with nucleophilic sites on proteins, such as primary amines and guanidines. This reactivity makes it a valuable tool for:

  • Protein Labeling : Facilitating the conjugation of biomolecules for tracking and studying protein interactions.
  • Drug Development : Serving as a reactive intermediate in the synthesis of potential therapeutic agents.

Biological Activity

The biological activity of 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid NHS Ester can be summarized as follows:

  • Reactivity with Biomolecules :
    • The NHS ester reacts efficiently with amino groups in proteins, enabling targeted modifications that can alter protein function or stability.
    • Studies have shown that NHS esters can be used to create bioconjugates that enhance the delivery of therapeutic agents to specific tissues.
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to deazaguanine have been evaluated for their ability to induce apoptosis in leukemia and solid tumor cells.
  • Case Studies :
    • A study involving the use of NHS esters for labeling proteins demonstrated enhanced binding affinity and specificity in targeting cancer cells compared to traditional methods .
    • Another investigation highlighted the use of similar compounds in drug delivery systems, where they facilitated improved cellular uptake and therapeutic efficacy in preclinical models .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Protein LabelingReacts with primary amines to form stable amide bonds for tracking protein interactions
CytotoxicityInduces apoptosis in various cancer cell lines
Drug DeliveryEnhances uptake of therapeutic agents in targeted tissues

Q & A

Q. What are the optimal reaction conditions for conjugating 4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid NHS Ester to amine-containing biomolecules?

Methodological Answer:

  • Buffer Selection : Use pH 8.0–9.0 buffers (e.g., carbonate or HEPES) to maximize NHS ester reactivity with primary amines. Avoid Tris or glycine buffers, as they compete for conjugation .
  • Temperature and Time : Incubate at 4°C for 12–16 hours to minimize hydrolysis. For faster reactions, use 25°C for 1–2 hours, but monitor hydrolysis via HPLC .
  • Molar Ratio : Start with a 5:1 molar excess of the NHS ester to the target amine. Adjust based on downstream purification requirements (e.g., dialysis or size-exclusion chromatography).

Q. How can the purity of the synthesized compound be validated?

Methodological Answer:

  • Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor absorbance at 260 nm (deazaguanine absorption) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H]+ for C₁₉H₂₀N₄O₅: 408.14 g/mol.
  • ¹H NMR : Verify the presence of the ethyl linker (δ 2.8–3.2 ppm) and NHS ester carbonyls (δ 2.6–2.8 ppm) .

Advanced Research Questions

Q. How can competing hydrolysis and aminolysis reactions be minimized during conjugation?

Methodological Answer:

  • Kinetic Control : Pre-chill reactants to 4°C and initiate the reaction in anhydrous DMSO (<5% v/v) to reduce hydrolysis .
  • Competitive Quenching : Add excess glycine (10 mM final) post-reaction to quench unreacted NHS esters.
  • Real-Time Monitoring : Use fluorescent probes (e.g., dansyl cadaverine) to track amine conjugation via fluorescence quenching .

Q. What computational strategies can predict optimal reaction pathways for modifying the NHS ester’s ethyl linker?

Methodological Answer:

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction intermediates and transition states. Focus on the nucleophilic attack of amines on the carbonyl group .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict hydrolysis rates.
  • Software Tools : Use Gaussian or ORCA for DFT, and GROMACS for MD simulations .

Q. How does the 7-deazaguanine moiety influence stability in biological matrices?

Methodological Answer:

  • Metabolic Stability Assay : Incubate the compound with liver microsomes (human/rat) at 37°C for 1–4 hours. Quantify remaining compound via LC-MS/MS .
  • Serum Stability Test : Add 10% fetal bovine serum (FBS) to the reaction and monitor degradation over 24 hours. Compare to controls without serum.

Q. What strategies resolve discrepancies in crosslinking efficiency between in vitro and cellular systems?

Methodological Answer:

  • Intracellular pH Mapping : Use pH-sensitive dyes (e.g., SNARF-1) to measure cytoplasmic pH, which may differ from in vitro conditions .
  • Competing Nucleophiles : Quantify intracellular thiols (e.g., glutathione) via Ellman’s assay. Adjust NHS ester concentration to account for scavenging .

Methodological Design & Troubleshooting

Q. How to design a controlled experiment comparing this compound to other NHS esters (e.g., EGS, DSC)?

Methodological Answer:

  • Variable Isolation : Use identical buffers, pH, and molar ratios across all esters.
  • Endpoint Analysis : Measure conjugation efficiency via SDS-PAGE (for proteins) or MALDI-TOF (for peptides).
  • Statistical Validation : Perform triplicate runs with ANOVA analysis to confirm significance .

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

  • Purification Optimization : Use preparative HPLC with a methanol/water gradient. Collect fractions at 260 nm .
  • Side-Reaction Mitigation : Add 2,6-lutidine (1% v/v) to scavenge activated intermediates during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester
Reactant of Route 2
Reactant of Route 2
4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.